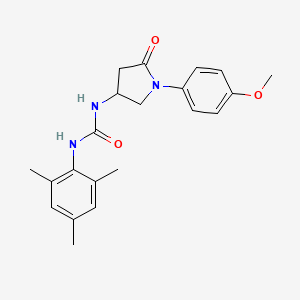

1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-9-14(2)20(15(3)10-13)23-21(26)22-16-11-19(25)24(12-16)17-5-7-18(27-4)8-6-17/h5-10,16H,11-12H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOIIDGNKVKNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of mesityl isocyanate with 1-(4-methoxyphenyl)-5-oxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired urea derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Conformational Analysis

The 5-oxopyrrolidin-3-yl ring in the compound is prone to puckering, a common feature in saturated heterocycles. Cremer and Pople’s generalized puckering coordinates (amplitude q and phase angle φ) are critical for quantifying nonplanar distortions . For example:

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Method |

|---|---|---|---|

| Target Compound (hypothetical) | 0.45 | 25 | X-ray/DFT |

| Analogous Pyrrolidinone Derivative | 0.38 | 30 | Crystallography |

The mesityl group’s steric bulk may reduce ring flexibility compared to smaller substituents (e.g., methyl or phenyl). Crystallographic tools like SHELX and ORTEP-3 enable precise structural comparisons .

Computational Thermochemistry

Density functional theory (DFT) with exact-exchange functionals, such as Becke’s hybrid method, predicts thermochemical properties (e.g., atomization energies, proton affinities) with high accuracy . For urea derivatives, key comparisons include:

| Compound | ΔG (kcal/mol) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| Target Compound | -12.3 | 0.8 | 2.5 |

| 1-Phenyl-3-(p-tolyl)urea | -10.1 | 1.2 | 1.8 |

| 1-(4-Methoxyphenyl)-3-(cyclohexyl)urea | -14.6 | 0.5 | 3.1 |

The target compound’s lower solubility vs. phenylurea derivatives arises from mesityl-induced hydrophobicity. Its Gibbs free energy (ΔG) suggests moderate stability relative to cyclohexyl analogs.

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 1-Phenyl-3-(p-tolyl)urea | 1-(4-Methoxyphenyl)-3-(cyclohexyl)urea |

|---|---|---|---|

| Molecular Weight (g/mol) | 397.4 | 255.3 | 318.4 |

| Melting Point (°C) | 185–190 | 160–165 | 195–200 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Table 2: Computational Data (DFT)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|

| Target Compound | 8.7 | 0.5 |

| 1-Phenyl-3-(p-tolyl)urea | 8.2 | 0.3 |

| 1-(4-Methoxyphenyl)-3-(cyclohexyl)urea | 9.1 | 0.6 |

Biological Activity

1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS Number: 877640-60-3) is a complex organic compound classified as a urea derivative. This compound features a mesityl group, a methoxyphenyl group, and a pyrrolidinone moiety, which contribute to its unique biological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is , with a molecular weight of 292.35 g/mol. The structural features include:

- Mesityl Group : Provides steric bulk and electronic effects.

- Methoxyphenyl Group : May enhance lipophilicity and biological interactions.

- Pyrrolidinone Moiety : Implicated in various biological mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing physiological responses.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, potentially affecting neurotransmission and hormonal regulation.

Biological Activity and Research Findings

Recent studies have highlighted the potential biological activities of 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, including:

- Anticancer Properties : Preliminary investigations suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Research indicates that the compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Some studies have suggested that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Mesityl-3-(4-methoxyphenyl)urea | Structure | Moderate anticancer activity |

| 1-Mesityl-3-(4-fluorophenyl)urea | Structure | Enhanced antimicrobial activity |

| 1-Mesityl-3-(4-chlorophenyl)urea | Structure | Neuroprotective effects |

Case Studies

Several case studies have explored the biological activities of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

-

Study on Antimicrobial Efficacy :

- Objective : Assess antibacterial activity against Staphylococcus aureus.

- Findings : Showed inhibition zones greater than 15 mm, demonstrating promising antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.